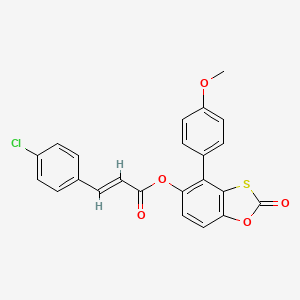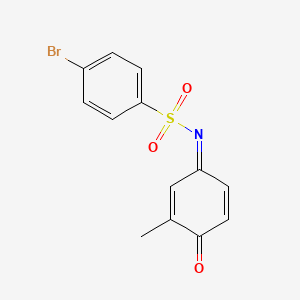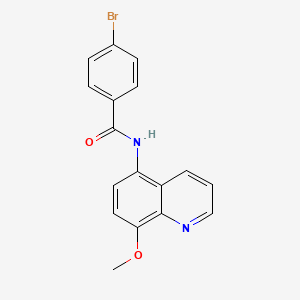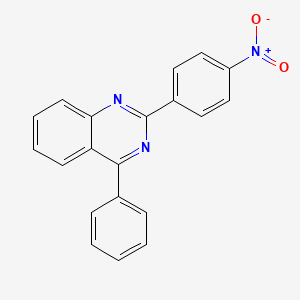
4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate, also known as MOBA, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields, including medicine, agriculture, and material science. MOBA is a heterocyclic compound that contains a benzoxathiol ring and an acrylate group.
Mécanisme D'action
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cell proliferation, leading to the inhibition of cancer cell growth. In agriculture, this compound inhibits the activity of an enzyme that is essential for the growth of weeds, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes that are involved in cell proliferation, leading to the inhibition of cancer cell growth. In vivo studies have shown that this compound has low toxicity and does not cause any significant adverse effects in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate is its potential application in various fields, including medicine, agriculture, and material science. This compound is also relatively easy to synthesize and has low toxicity. However, one of the main limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the study of 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate. In medicine, further studies are needed to optimize the use of this compound as an anticancer agent. In agriculture, further studies are needed to determine the optimal conditions for the use of this compound as a herbicide. In material science, further studies are needed to explore the potential use of this compound as a building block for the synthesis of new materials. Additionally, further studies are needed to elucidate the mechanism of action of this compound in order to optimize its use in various applications.
Méthodes De Synthèse
4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with 2-mercapto-5-hydroxybenzoxazole to form the benzoxathiol ring. Finally, the acrylate group is introduced through a Knoevenagel condensation reaction between the benzoxathiol ring and 4-chlorophenylacetaldehyde.
Applications De Recherche Scientifique
4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer properties by inhibiting the proliferation of cancer cells. In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] (E)-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5S/c1-27-17-9-5-15(6-10-17)21-18(11-12-19-22(21)30-23(26)29-19)28-20(25)13-4-14-2-7-16(24)8-3-14/h2-13H,1H3/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYGJNZHLYERNF-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC3=C2SC(=O)O3)OC(=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C=CC3=C2SC(=O)O3)OC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)


![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917238.png)


![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917295.png)